Methyltriethylsilane
Description
Historical Context and Evolution of Organosilicon Compounds
The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. sbfchem.comsbfchem.comwikipedia.org This breakthrough paved the way for further exploration into this novel class of chemical compounds. In the early 20th century, Frederic Kipping's extensive research significantly expanded the field, leading to the synthesis of numerous organosilicon compounds and the coining of the term "silicone." wikipedia.orgrichsilicone.com The subsequent development of the "direct process" for synthesizing methylchlorosilanes in the 1940s made these compounds readily available for industrial-scale production, fueling the rapid growth of the silicone industry. richsilicone.com Today, organosilicon compounds are integral to a multitude of applications, ranging from advanced materials to pharmaceuticals. sbfchem.com
Structural Characteristics of Methyltriethylsilane: A Trialkylsilane Perspective
From a theoretical standpoint, this compound would be classified as a trialkylsilane. This class of compounds is characterized by a central silicon atom bonded to three alkyl groups and a hydrogen atom. The general structure of trialkylsilanes imparts them with specific chemical properties, largely influenced by the nature of the alkyl substituents.
Significance of Alkylsilanes in Contemporary Chemical Research
Alkylsilanes, as a broader category, hold considerable importance in modern chemical research. They are utilized as reducing agents, precursors for ceramic materials, and as versatile intermediates in organic synthesis. wikipedia.org The reactivity of the silicon-hydride (Si-H) bond in many alkylsilanes is a key feature, enabling their participation in reactions such as hydrosilylation, a fundamental process for the formation of carbon-silicon bonds. wikipedia.orgnih.gov Furthermore, the unique electronic and steric properties of alkylsilyl groups are harnessed to influence the reactivity and selectivity of various chemical transformations.
Overview of this compound's Research Trajectory
A comprehensive review of scientific databases and literature reveals a lack of a discernible research trajectory for this compound. No significant studies detailing its synthesis, characterization, or application appear to be publicly available. The absence of a registered CAS number for this specific compound further underscores its obscurity within the scientific community. While its theoretical structure can be postulated, there is no empirical evidence to support its existence or to have spurred any notable research interest.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
triethyl(methyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18Si/c1-5-8(4,6-2)7-3/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSVHJQZTMYYFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](C)(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336246 | |
| Record name | methyltriethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
757-21-1 | |
| Record name | methyltriethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | triethyl(methyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for Methyltriethylsilane
Catalytic Hydrosilylation Approaches
Catalytic hydrosilylation is a versatile method for the formation of Si-C bonds. In the context of methyltriethylsilane synthesis, this can involve either the direct methylation of a triethylsilane precursor or the construction of the ethyl groups on a methylsilane framework.
The reaction between triethylsilane and methyl chloride in the presence of a Lewis acid catalyst offers a direct route to this compound. Strong Lewis acids such as aluminum chloride (AlCl₃) and boron trifluoride (BF₃) are employed to facilitate this transformation. These catalysts are known to promote a variety of organic reactions, including Friedel-Crafts alkylations, by activating substrates. masterorganicchemistry.comacs.org
Aluminum chloride is a potent Lewis acid that can catalyze the hydrogen-halogen exchange between organosilanes and alkyl halides. acs.org In the synthesis of this compound, AlCl₃ functions by activating the methyl chloride, making the methyl group more electrophilic and susceptible to nucleophilic attack by the hydride on the triethylsilane. This process is analogous to Friedel-Crafts alkylation, where AlCl₃ activates an alkyl halide to generate a carbocation or a highly polarized complex that then reacts with an aromatic ring. masterorganicchemistry.comyoutube.com Similarly, AlCl₃ can facilitate the transfer of an organic group from a multi-organic substituted silane (B1218182) to a halosilane in redistribution reactions. google.com Supported AlCl₃ on silica (B1680970) gel has also been shown to be an effective catalyst for alkylation reactions. researchgate.netresearchgate.net
Boron trifluoride, often used as its diethyl etherate complex (BF₃·OEt₂), is another powerful Lewis acid catalyst. rsc.org It is utilized in a wide range of organic syntheses, including alkylation and esterification. nih.govusda.gov In the context of reactions involving silanes, BF₃ can activate Si-H bonds, rendering the silicon atom more electrophilic. researchgate.netnih.gov Theoretical studies have shown that a second molecule of BF₃ can assist in the activation of a B-F bond, suggesting that the catalytic activity can be complex. nih.gov While direct evidence for BF₃-catalyzed methylation of triethylsilane with methyl chloride is not abundant, its role in activating both silanes and alkylating agents in other contexts suggests its utility in this transformation. researchgate.netnih.govresearchgate.net
The precise mechanistic pathway for the Lewis acid-catalyzed reaction of triethylsilane with methyl chloride to form this compound is not extensively detailed in the literature for this specific reaction. However, based on the known reactivity of Lewis acids with silanes and alkyl halides, a plausible mechanism can be proposed.
The reaction is thought to proceed through the formation of a highly reactive intermediate. The Lewis acid (LA), either AlCl₃ or BF₃, interacts with the chlorine atom of methyl chloride, polarizing the C-Cl bond and making the methyl group more electrophilic.
Step 1: Activation of Methyl Chloride CH₃Cl + LA ⇌ [CH₃]⁺[LA-Cl]⁻ or CH₃--Cl--LA (polarized complex)
Simultaneously, the Lewis acid can also interact with the triethylsilane, activating the Si-H bond and increasing its hydridic character, or potentially leading to the formation of a transient silylium ion-like species. nih.govresearchgate.net
Step 2: Nucleophilic Attack and Methyl Group Transfer The polarized methyl chloride complex then undergoes nucleophilic attack by the hydride from triethylsilane. This results in the formation of the new Si-C bond and the elimination of HCl, which can then react with the Lewis acid.
(C₂H₅)₃SiH + [CH₃]⁺[LA-Cl]⁻ → (C₂H₅)₃SiCH₃ + H⁺[LA-Cl]⁻ H⁺[LA-Cl]⁻ → HCl + LA
An alternative pathway involves the initial formation of a silylium ion intermediate through hydride abstraction from triethylsilane by the activated methyl chloride complex. This silylium ion would then be highly reactive towards the methyl anion equivalent.
This mechanism is supported by the general understanding of Lewis acid catalysis in similar reactions, such as the reduction of alkyl halides by silanes, which are known to proceed via cationic intermediates. researchgate.net
| Catalyst | Proposed Intermediate | Key Mechanistic Feature |
| AlCl₃ | Polarized CH₃Cl-AlCl₃ complex or transient silylium ion | Activation of the alkyl halide, analogous to Friedel-Crafts alkylation. |
| BF₃ | Polarized CH₃Cl-BF₃ complex or transient silylium ion | Activation of the Si-H bond and the alkyl halide. |
An alternative and widely used method for constructing the this compound framework is the platinum-catalyzed hydrosilylation of ethylene (B1197577) with a suitable silane precursor. This reaction is a cornerstone of organosilicon chemistry and is known for its high efficiency. wikipedia.org
The platinum-catalyzed addition of a Si-H bond across the double bond of an alkene is a highly atom-economical method for forming Si-C bonds. wikipedia.org In the synthesis of the ethyl groups of this compound, this would involve the reaction of a methyl-containing silane with ethylene. Conversely, to form the methyl group, one could envision a more complex, multi-step process starting from a vinylsilane. A more direct, though less commonly described, pathway would be the reaction of triethylsilane with a precursor that can deliver a methyl group, though the hydrosilylation of ethylene to form an ethyl group is the archetypal example of this reaction class.
The most widely accepted mechanisms for platinum-catalyzed hydrosilylation are the Chalk-Harrod and the modified Chalk-Harrod mechanisms. wikipedia.orgmdpi.comprinceton.edu
Chalk-Harrod Mechanism: wikipedia.orgmdpi.com
Oxidative Addition: The hydrosilane (R₃SiH) adds to the platinum(0) catalyst to form a platinum(II) hydride-silyl complex.
Olefin Coordination: The alkene (ethylene) coordinates to the platinum center.
Migratory Insertion: The alkene inserts into the Pt-H bond.
Reductive Elimination: The alkyl-silyl product is eliminated, regenerating the platinum(0) catalyst.
Modified Chalk-Harrod Mechanism: mdpi.comprinceton.edu This mechanism proposes that after oxidative addition and olefin coordination, the alkene inserts into the Pt-Si bond instead of the Pt-H bond. This is then followed by reductive elimination of the product.
Theoretical studies on the platinum-catalyzed hydrosilylation of ethylene have explored these mechanistic pathways in detail. mdpi.comnih.govscilit.com
The efficiency of a catalyst is often described by its turnover frequency (TOF), which is the number of moles of product formed per mole of catalyst per unit time, and its selectivity, which is the ratio of the desired product to all other products.
The selectivity in the hydrosilylation of terminal alkenes like ethylene is typically high for the anti-Markovnikov product, where the silicon atom adds to the terminal carbon. wikipedia.org
| Catalyst System | Substrate Example | Reported TOF (h⁻¹) | Selectivity |
| [Pt₁( researchgate.netcrown-5)] | 1-Octene | 8.3 x 10⁸ | Excellent for terminal adduct |
| Platinum-carbene complex | Alkenes | High efficiency | High selectivity, suppresses by-products |
| Platinum(II) di-ω-alkenyl complexes | Olefins | High turnover numbers (up to 200,000) | Excellent for anti-Markovnikov product |
Platinum-Catalyzed Hydrosilylation of Alkenes
Mechanistic Insights into Platinum-Catalyzed Hydrosilylation (e.g., Chalk-Harrod Mechanism Variants)
The platinum-catalyzed hydrosilylation of alkenes is a fundamental method for forming silicon-carbon bonds and is central to the synthesis of many organosilicon compounds, including this compound. The most widely accepted reaction pathway is the Chalk-Harrod mechanism, first proposed in the 1960s. mdpi.comresearchgate.netwhiterose.ac.uk This mechanism provides a framework for understanding how a platinum catalyst facilitates the addition of a Si-H bond across a C=C double bond.
The classical Chalk-Harrod mechanism involves a catalytic cycle with a Pt(0)/Pt(II) redox couple and typically proceeds through the following key steps mdpi.comwhiterose.ac.ukresearchgate.net:
Oxidative Addition: The cycle begins with the oxidative addition of the hydrosilane (in this context, triethylsilane) to the platinum(0) catalyst. This step forms a platinum(II) intermediate containing both a hydride (Pt-H) and a silyl (B83357) (Pt-Si) ligand.
Olefin Coordination: The alkene (e.g., ethylene, for the synthesis pathway leading to an ethyl group, although for this compound, the starting materials would be different) coordinates to the platinum(II) center.
Migratory Insertion: The coordinated alkene then undergoes migratory insertion into the platinum-hydrogen (Pt-H) bond. This is often the rate-limiting step and results in the formation of a platinum(II)-alkyl-silyl intermediate. acs.org
Reductive Elimination: The final step is the reductive elimination of the alkyl and silyl groups, which forms the desired Si-C bond and regenerates the active platinum(0) catalyst, allowing the cycle to continue. mdpi.com
A significant variant of this pathway is the modified Chalk-Harrod mechanism . mdpi.comacs.orgnih.gov In this alternative, the migratory insertion step occurs with the alkene inserting into the platinum-silyl (Pt-Si) bond rather than the Pt-H bond. The subsequent reductive elimination of the resulting alkyl group and the hydride ligand yields the final product. The operative mechanism can be influenced by the specific substrates and catalyst system used. mdpi.com
While highly effective, platinum-catalyzed hydrosilylation can be accompanied by side reactions. Competing alkene isomerization is a notable issue, which can lead to the formation of unreactive internal olefins and reduce the yield of the desired linear product. acs.orgprinceton.edu The formation of colloidal platinum has also been discussed as a potential deactivation pathway for the homogeneous catalyst. nih.govbohrium.com
Grignard Reagent-Based Synthesis
An alternative and widely utilized method for synthesizing this compound involves the use of Grignard reagents. This classic organometallic reaction provides a direct and robust route for forming silicon-carbon bonds through nucleophilic substitution.
The synthesis of this compound can be achieved through the reaction of triethylchlorosilane with methylmagnesium bromide. In this reaction, the Grignard reagent, CH₃MgBr, acts as a potent nucleophile. The carbon atom in the methyl group carries a partial negative charge and attacks the electrophilic silicon atom in triethylchlorosilane. This nucleophilic attack results in the displacement of the chloride ion, forming a new silicon-carbon bond and the salt magnesium bromide chloride (MgBrCl) as a by-product.
This method is a straightforward application of Grignard chemistry, which remains a vital and versatile tool for the production of a wide range of organosilanes. gelest.com
To maximize the yield and purity of this compound produced via the Grignard route, careful optimization of several reaction parameters is essential. The high reactivity of Grignard reagents necessitates precise control to minimize side reactions.
Key parameters for optimization include:
Solvent: The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). THF is often preferred as it can lead to faster reaction rates compared to diethyl ether. researchgate.net The solvent plays a crucial role in stabilizing the Grignard reagent.
Temperature: Grignard reactions are often exothermic. The temperature should be carefully controlled, frequently by initiating the reaction at a low temperature (e.g., 0 °C) and then allowing it to proceed at room temperature or with gentle heating. This control prevents side reactions and ensures the stability of the Grignard reagent.
Rate of Addition: Slow, dropwise addition of one reactant to the other (often the chlorosilane to the Grignard reagent, or vice versa) is critical. gelest.com This "reverse addition" can be preferred when partial substitution is desired, although in this case, a 1:1 stoichiometry is targeted. gelest.com Slow addition helps to manage the reaction exotherm and maintain a consistent temperature.
Anhydrous Conditions: Grignard reagents react readily with protic solvents like water or alcohols. youtube.com Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the quenching of the reagent and a reduction in yield.
The following interactive table illustrates how reaction conditions can be adjusted to improve the outcome of the synthesis.
| Parameter | Condition | Rationale for Optimization | Potential Outcome on Yield/Purity |
| Solvent | Tetrahydrofuran (THF) | Higher polarity and solvating power can increase reaction rate. | Potentially higher yield and shorter reaction time. |
| Diethyl Ether | Lower boiling point, easier to remove post-reaction. | Standard choice, generally good yields. | |
| Temperature | 0 °C to Room Temp | Controls exothermicity, minimizes side reactions. | Higher purity by preventing by-product formation. |
| Reflux | Can drive the reaction to completion but may increase by-products. | Potentially higher conversion but lower purity. | |
| Reagent Addition | Slow, dropwise | Maintains temperature control, avoids localized high concentrations. | Significantly improves yield and purity. |
| Rapid addition | Can lead to an uncontrolled exotherm and side reactions. | Lower yield and purity. | |
| Atmosphere | Inert (Nitrogen/Argon) | Prevents reaction of Grignard reagent with atmospheric moisture/O₂. | Crucial for achieving high yields. |
Comparative Analysis of Synthetic Routes for this compound
Both platinum-catalyzed hydrosilylation and Grignard reagent-based synthesis are viable methods for preparing this compound, but they differ significantly in terms of reaction characteristics, scalability, and industrial applicability.
The choice of synthetic route is often dictated by a trade-off between efficiency, cost, and the purity of the final product.
Yield: Grignard reactions, when properly optimized, can provide high yields, often in the range of 70-90%. Hydrosilylation reactions are also known for being highly efficient and atom-economical, with yields that can exceed 90% under ideal conditions. nih.gov
Reaction Time: Reaction times can vary. Grignard reactions are often completed within a few hours. google.com Platinum-catalyzed hydrosilylation reactions can also be rapid, although some systems may have long induction periods. englelab.com
By-products: The Grignard synthesis stoichiometrically produces magnesium halide salts, which must be separated from the product during workup. Incomplete reactions or side reactions can also lead to other organosilicon impurities. The primary by-products in hydrosilylation arise from side reactions such as alkene isomerization, which can complicate purification and lower the yield of the desired isomer. englelab.com
The following interactive table provides a comparative overview of the two synthetic methodologies.
| Feature | Grignard Reagent Synthesis | Platinum-Catalyzed Hydrosilylation |
| Typical Yield | 70-90% | >90% |
| Reaction Time | 1-4 hours | 0.5-6 hours (can vary with catalyst) |
| Primary By-products | Magnesium Halide Salts (MgBrCl) | Isomerized Alkenes, Dehydrogenative Silylation Products |
| Key Reactants | Triethylchlorosilane, Methylmagnesium Bromide | Triethylsilane, Ethylene (conceptual pathway) |
| Catalyst Required | None | Platinum-based (e.g., Karstedt's or Speier's catalyst) nih.gov |
The industrial-scale production of this compound requires consideration of cost, safety, and process efficiency.
Grignard Synthesis: This method is a well-established and mature technology in the chemical industry. gelest.com However, its scalability presents challenges. The use of highly reactive Grignard reagents requires strict control over anhydrous conditions and temperature, which can be complex and costly on a large scale. Furthermore, the generation of a stoichiometric amount of magnesium salt waste is a significant drawback from an environmental and process efficiency standpoint.
Cost Efficiency and Environmental Impact Considerations in this compound Synthesis
The industrial-scale synthesis of this compound necessitates a thorough evaluation of both the economic viability and the environmental footprint of available manufacturing routes. The selection of a particular synthetic methodology is a complex decision, influenced by factors ranging from raw material and energy costs to waste generation and regulatory compliance. This section explores the cost efficiency and environmental impact considerations for the primary synthetic routes to this compound, with a focus on providing a comparative analysis to guide the selection of more sustainable and economically favorable processes.
In response to these challenges, significant research has been directed towards developing "greener" alternatives to the conventional Grignard synthesis. Innovations such as solvent-free or reduced-solvent Grignard reactions, often employing techniques like ball milling, have shown promise in drastically reducing the reliance on hazardous organic solvents. nih.govmdpi.comresearchgate.net These methods not only mitigate the environmental impact associated with solvent use but can also lead to cost savings through reduced solvent purchasing and disposal expenses.
The direct synthesis process presents an alternative pathway to this compound that can offer improved atom economy and reduced waste generation compared to the stoichiometric Grignard reaction. This method, which typically involves the reaction of ethyl chloride with silicon in the presence of a copper catalyst, can be more energy-intensive due to the high temperatures required. However, the avoidance of large quantities of solvent and magnesium salts can make it a more environmentally benign and potentially more cost-effective option, particularly at a large industrial scale. mdpi.com
To quantitatively assess and compare the sustainability of different synthetic routes, a range of green chemistry metrics have been developed. These metrics provide a framework for evaluating the efficiency and environmental performance of chemical processes. Key metrics include Atom Economy, which measures the efficiency of a reaction in converting reactants to the desired product, and the E-Factor (Environmental Factor), which quantifies the amount of waste generated per unit of product. nih.govwhiterose.ac.ukresearchgate.net Process Mass Intensity (PMI) is another critical metric that considers the total mass of materials used (including water, solvents, and reagents) to produce a specified mass of the final product. whiterose.ac.ukresearchgate.net
The following interactive data tables provide a comparative analysis of hypothetical Grignard and direct synthesis routes for this compound, based on established green chemistry principles and data from analogous industrial processes. These tables are intended to be illustrative and highlight the key parameters influencing the cost and environmental impact of each method.
Table 1: Comparative Cost Analysis of this compound Synthesis Routes
| Cost Factor | Conventional Grignard Synthesis | "Green" Grignard Synthesis | Direct Synthesis |
| Raw Materials | |||
| Silicon | Moderate | Moderate | High |
| Ethyl Halide | High | High | High |
| Magnesium | High | High | N/A |
| Solvent | High | Low | N/A |
| Catalyst | Low | Low | Moderate |
| Energy Consumption | Moderate | Moderate | High |
| Waste Disposal | High | Moderate | Low |
| Overall Process Cost | High | Moderate | Moderate to Low (at scale) |
This table presents a qualitative comparison of the major cost drivers for different synthetic routes to this compound. The actual costs can vary significantly based on raw material prices, energy costs, and the specific process conditions.
Table 2: Environmental Impact Assessment using Green Chemistry Metrics
| Metric | Conventional Grignard Synthesis | "Green" Grignard Synthesis | Direct Synthesis |
| Atom Economy (%) | ~50-60% | ~50-60% | >80% |
| E-Factor (kg waste/kg product) | 10 - 20 | 5 - 10 | <5 |
| Process Mass Intensity (PMI) | >50 | 20 - 40 | <10 |
| Solvent Intensity ( kg/kg product) | High | Low | Very Low |
| Hazardous Byproducts | Magnesium Halide Salts | Magnesium Halide Salts | Chlorosilane Residues |
This table provides an estimation of key green chemistry metrics for the different synthesis routes. Lower E-Factor and PMI values, and higher Atom Economy, indicate a more environmentally favorable process.
The data presented in these tables underscores the trade-offs inherent in selecting a synthetic methodology for this compound. While the direct synthesis route generally exhibits superior performance in terms of green chemistry metrics, the high energy requirements and initial capital investment for specialized reactors must be considered. Conversely, while traditional Grignard synthesis is less energy-intensive, its poor atom economy and high solvent and waste management costs make it a less sustainable option. The development of greener Grignard methodologies offers a promising compromise, significantly reducing the environmental impact without necessitating a complete departure from established chemical principles. Ultimately, the optimal choice of synthesis will depend on a comprehensive life cycle assessment that considers all factors from raw material sourcing to final product disposal. researchgate.net
Chemical Reactivity and Transformation Pathways of Methyltriethylsilane
Investigation of Si-C Bond Reactivity
The reactivity of Methyltriethylsilane is fundamentally linked to the cleavage and functionalization of its Si-C bonds. These bonds are thermodynamically stable, requiring significant energy input or highly reactive reagents to undergo transformation.
The silicon-carbon bond is robust, and its cleavage requires energetic conditions such as high temperatures (thermolysis) or ultraviolet radiation (photolysis). While specific cleavage studies on this compound are not extensively documented, its behavior can be inferred from the general principles of organosilane chemistry and bond dissociation energies (BDE). The BDE for a typical Si-C bond is comparable to or even stronger than that of a C-C bond, generally falling in the range of 300-400 kJ/mol. gelest.commsu.edu
Thermolysis: Thermal decomposition of tetraalkylsilanes proceeds via a free-radical mechanism. For this compound, heating to high temperatures would initiate the homolytic cleavage of either a Si-CH₃ or a Si-CH₂CH₃ bond. The relative likelihood of cleavage depends on the specific bond dissociation energies. Cleavage results in the formation of highly reactive radical species, such as the methyl radical (•CH₃), ethyl radical (•CH₂CH₃), and the corresponding silyl (B83357) radicals (e.g., •SiEt₃ or •SiMeEt₂). These radicals can then participate in a complex series of secondary reactions, including hydrogen abstraction and disproportionation.
Photolysis: Photochemical cleavage also provides a pathway to break Si-C bonds. Irradiation with UV light can excite the molecule, leading to bond dissociation. mdpi.com The photochemical reaction of allylsilanes, for instance, involves the cleavage of the Si-C bond as a key step. mdpi.com For saturated alkylsilanes like MTEtS, high-energy UV radiation would be required to induce Si-C bond homolysis, generating a similar set of radical intermediates as thermolysis. soci.org In some cases, photolysis of organosilicon compounds can lead to the formation of transient, highly reactive species with silicon-carbon double bonds known as silenes. nih.govsemanticscholar.org
Table 1: Representative Bond Dissociation Energies (BDE) for Related Bonds This table provides context for the energy required to cleave bonds present in or related to this compound. Actual values can vary based on molecular structure.
| Bond | BDE (kcal/mol) | BDE (kJ/mol) | Source(s) |
| H₃C-CH₃ | 88 | 368 | msu.edu |
| H₃C-H | 104 | 435 | msu.edu |
| (CH₃)₃Si-CH₃ | ~90 | ~377 | gelest.com |
| Si-H | 84 - 104 | 351 - 435 | gelest.com |
| Si-C | ~76 - 90 | ~318 - 377 | msu.eduencyclopedia.pub |
| Si-Si | ~52 - 80 | ~218 - 335 | gelest.commsu.edu |
Due to their general inertness, the selective functionalization of unactivated tetraalkylsilanes like this compound is a significant chemical challenge. Standard organic reactions are often ineffective. However, specialized methods have been developed to achieve this transformation.
One advanced strategy involves the use of highly electrophilic reagents that can activate and cleave a Si-C bond chemoselectively. For example, research has shown that unactivated tetraalkylsilanes can undergo halodealkylation when treated with silylium-ion initiators in the presence of a halogen source like 1,2-dihaloethane. researchgate.net This allows for the targeted replacement of an alkyl group with a halogen, converting the inert silane (B1218182) into a more synthetically useful halosilane.
Another approach utilizes hypervalent iodine reagents. Iodine tris(trifluoroacetate) has been successfully used for the chemoselective cleavage of Si-C(sp³) bonds in unactivated tetraalkylsilanes under mild conditions. acs.org This reaction proceeds via the concerted transfer of an alkyl group from the silicon to the iodine(III) center, yielding an alkyl-λ³-iodane and a silyl trifluoroacetate. This method effectively functionalizes the silane, opening pathways for further reactions like Tamao-Fleming oxidation to produce alcohols. acs.org
More traditional radical halogenation can also serve as a derivatization pathway. mt.com In the presence of UV light or a radical initiator, halogens (Cl₂ or Br₂) can react with this compound to replace a hydrogen atom on one of the alkyl chains with a halogen, forming a haloalkyl-substituted silane.
This compound as a Precursor in Organosilicon Synthesis
While this compound itself lacks reactive functional groups, it can serve as a starting material or "precursor" for other organosilicon compounds after an initial functionalization step, as described in section 3.1.2. By converting one of its stable Si-C bonds into a more reactive linkage (e.g., a Si-Cl or Si-O-R bond), a wide range of other silicon-containing structures can be accessed.
Silyl Ethers: Silyl ethers are compounds containing a Si-O-C linkage, commonly used as protecting groups for alcohols in organic synthesis. wikipedia.orglibretexts.org this compound cannot react directly with an alcohol to form a silyl ether. However, if it is first converted into a reactive derivative like methyl(triethyl)silyl chloride (MeEt₂SiCl) via a selective dealkylation/halogenation reaction, this resulting silyl chloride can readily react with an alcohol in the presence of a non-nucleophilic base (e.g., imidazole (B134444) or triethylamine) to furnish the corresponding methyltriethylsilyl ether. wikipedia.orgorganic-chemistry.org
Siloxanes: Siloxanes, characterized by their Si-O-Si backbone, are the fundamental components of silicone polymers. The synthesis of siloxanes typically proceeds through the hydrolysis and subsequent condensation of silanes bearing hydrolyzable groups. researchgate.net To use this compound as a precursor for a siloxane, it must first be transformed into a species capable of hydrolysis, such as a silyl halide or an alkoxysilane. For instance, if converted to methyl(diethyl)silyl chloride, subsequent hydrolysis would yield the corresponding silanol (B1196071), methyl(diethyl)silanol (MeEt₂SiOH). This silanol is unstable and would rapidly undergo self-condensation, eliminating a molecule of water to form the disiloxane, 1,1,3,3-tetraethyl-1,3-dimethyldisiloxane. nih.gov
Cross-linking agents are crucial for imparting desirable mechanical properties, such as durability and solvent resistance, to polymeric materials. nih.govmdpi.com These agents must possess at least two reactive sites capable of forming bridges between polymer chains. This compound in its native form is unsuitable for this role.
To function as a cross-linker, the this compound molecule must be chemically modified to introduce appropriate reactive functionalities. Organofunctional silanes used for cross-linking typically have a dual nature: an organic-reactive group (e.g., vinyl, epoxy, or methacrylate) that can co-polymerize or graft onto a polymer backbone, and inorganic-reactive groups (typically alkoxy groups) that can undergo hydrolysis and condensation. mdpi.comresearchgate.net
For this compound to be used in this context, it would need to undergo significant synthetic modification to introduce at least two such reactive groups. For example, if it could be converted into a derivative like methyl(divinyl)ethoxysilane, the vinyl groups could incorporate into a polymer chain via radical polymerization, while the ethoxy group could hydrolyze to a silanol. This silanol could then condense with other silanols on adjacent polymer chains, forming stable Si-O-Si cross-links. sinosil.com This process creates a durable, three-dimensional network within the material.
Hydrolysis and Condensation in the Presence of this compound
This compound, having only silicon-carbon and carbon-hydrogen bonds, is hydrolytically stable. It does not possess hydrolyzable groups such as alkoxy or chloro functionalities and therefore does not undergo hydrolysis or condensation in aqueous environments under normal conditions. gelest.com Its presence in an aqueous system is that of a stable, non-reactive, hydrophobic compound.
However, its presence is relevant when considering a system that also contains a hydrolyzable silane, such as its close structural analog, methyltriethoxysilane (MTES). The hydrolysis and condensation of alkoxysilanes like MTES have been studied in detail. scispace.comeurjchem.comnih.govresearchgate.net When MTES is introduced into an aqueous system, it undergoes a stepwise hydrolysis, where its three ethoxy groups (-OCH₂CH₃) are sequentially replaced by hydroxyl groups (-OH). scispace.com This process, which can be catalyzed by acid or base, generates highly reactive silanol intermediates, culminating in methylsilanetriol (B1219558) (MeSi(OH)₃). scispace.comnih.gov
These silanol intermediates are prone to condensation reactions, where they react with each other (or with partially hydrolyzed MTES molecules) to form Si-O-Si bonds, eliminating water or ethanol (B145695) in the process. nih.gov This leads to the formation of dimers, oligomers, and eventually a cross-linked polysiloxane network. scispace.com Studies using ²⁹Si NMR spectroscopy have identified the various species formed during this process, often categorized by their degree of condensation (Tⁿ structures, where 'n' is the number of siloxane bonds to the silicon atom). scispace.comresearchgate.net Research has shown that low molecular weight products like methylsilanetriol and its dimer can be surprisingly stable, persisting in an aqueous medium for extended periods before forming a larger polymer network. scispace.comeurjchem.com
In a mixed system containing both this compound and methyltriethoxysilane, the MTES would undergo the hydrolysis and condensation pathway described above, while the MTEtS would remain as an inert phase or component.
Table 2: Evolution of Silicon Species during Hydrolysis and Condensation of Methyltriethoxysilane (MTES) in an Aqueous Emulsion over Time Data derived from ²⁹Si NMR studies of MTES emulsions, illustrating the slow conversion from monomeric silanols to more condensed siloxane structures. Tⁿ represents a silicon atom in a Me-Si-(O)₃ unit bonded to 'n' other silicon atoms via oxygen bridges.
| Time | T⁰ Species (%) (Monomer/Silanetriol) | T¹ Species (%) (End-groups in chains) | T² Species (%) (Middle-groups in chains) | T³ Species (%) (Cross-linking points) | Source |
| 1 day | 12.4 | 43.1 | 38.3 | 6.2 | scispace.com |
| 40 days | 9.8 | 36.5 | 43.8 | 9.9 | scispace.com |
| 90 days | 8.1 | 25.1 | 44.2 | 22.6 | scispace.com |
Influence on Sol-Gel Processes and Silica (B1680970) Network Formation
The sol-gel process involving this compound, like other alkoxysilanes, proceeds through two primary reactions: hydrolysis and condensation. The non-hydrolyzable methyl group attached to the silicon atom via a stable Si-C bond imparts specific characteristics to the resulting silica network.
During hydrolysis, the ethoxy groups (-OC2H5) of MTES are replaced by hydroxyl groups (-OH) in the presence of water. This reaction can be catalyzed by either an acid or a base. The hydrolysis of MTES occurs in a stepwise manner, yielding a series of silanol intermediates: methyltriethoxysilane is first hydrolyzed to methyltrihydroxysilane (methylsilanetriol), along with partially hydrolyzed species. scispace.com Studies using 29Si NMR and mass spectrometry have identified the formation of stable low-molecular-weight hydrolysis products, such as methylsilanetriol and its dimer. scispace.com The presence of the methyl group makes the hydrolysis of MTES more difficult compared to tetra-functional silanes like tetraethoxysilane (TEOS). researchgate.net
Following hydrolysis, the resulting silanol groups undergo condensation reactions to form siloxane bridges (-Si-O-Si-), leading to the formation of a three-dimensional silica network. The condensation process for MTES is observed to be relatively slow, allowing for a high concentration of reactive hydroxyl groups to persist in the system for extended periods. scispace.com This characteristic is crucial for applications such as the hydrophobization of materials.
The incorporation of the methyl group from MTES into the silica network has a profound influence on the final properties of the material. The methyl group is hydrophobic, and its presence on the surface of the resulting gel imparts a hydrophobic character to the material. The extent of this hydrophobicity can be controlled by the concentration of MTES used in the synthesis. researchgate.netnih.gov Furthermore, the trifunctional nature of MTES (having three hydrolyzable groups) leads to the formation of a less densely cross-linked and more flexible network compared to the rigid network formed from tetra-functional silanes. This reduction in network rigidity can help in reducing the shrinkage and stress generation in coatings. nih.gov
The structural evolution of the silica network formed from MTES has been characterized using 29Si NMR spectroscopy. The spectra reveal the presence of different silicon environments, denoted as T-sites, which correspond to the methylsilicon units. The notation T^n indicates a silicon atom bonded to 'n' siloxane bridges. For instance, aged emulsions of hydrolyzed MTES show broad resonances corresponding to T^2 (two siloxane bridges) and T^3 (three siloxane bridges) environments, confirming the formation of a highly branched polymer network. scispace.com
Table 1: 29Si NMR Chemical Shifts of this compound and its Hydrolysis/Condensation Products
| Silicon Species | Chemical Shift (ppm) |
| This compound (MTES) | -44.27 |
| T^2 environments (branched) | -56 |
| T^3 environments (crosslinked) | -66 |
This table presents typical 29Si NMR chemical shift values for this compound and its subsequent branched and crosslinked structures formed during the sol-gel process. scispace.com
Interplay with Other Alkoxysilanes in Controlled Hydrolysis
This compound is frequently used in conjunction with other alkoxysilanes, most notably tetraethoxysilane (TEOS), to tailor the properties of the final material. The co-hydrolysis and co-condensation of MTES and TEOS result in a hybrid silica network that combines the features of both precursors.
The interplay between MTES and TEOS during controlled hydrolysis is complex due to their different reaction kinetics. Under ammonia (B1221849) catalysis, the hydrolysis of both TEOS and MTES follows a first-order reaction. Interestingly, the hydrolysis rate constant of TEOS is found to be larger in the mixed system compared to its single system, while the hydrolysis rate constant of MTES is smaller. researchgate.net This suggests an interaction between the two precursors that modifies their reactivity. Despite the differences in individual reaction rates, the co-hydrolysis can lead to a more compatible hydrolysis-condensation process between TEOS and MTES. researchgate.netresearchgate.net
The addition of MTES to a TEOS-based sol-gel system significantly impacts the structure and properties of the resulting material. The incorporation of the trifunctional MTES creates a less dense and more porous structure compared to a pure TEOS-derived silica gel. nih.gov This is because the methyl group of MTES terminates the network growth in one direction, leading to a more open structure. The ratio of MTES to TEOS is a critical parameter for controlling the final properties.
Research on hybrid aerogels prepared from TEOS/MTES mixtures has demonstrated that varying the molar ratio allows for the control of flexibility, pore structure, and hydrophobicity. researchgate.net An increasing proportion of MTES leads to the formation of larger pores and a decrease in the specific surface area. researchgate.net At the same time, the presence of the methyl groups from MTES enhances the hydrophobicity of the material. For instance, aerogels with a higher MTES content exhibit significant flexibility. researchgate.net
Table 2: Effect of TEOS/MTES Ratio on Aerogel Properties
| TEOS/MTES Ratio | Specific Surface Area | Pore Structure | Flexibility | Hydrophobicity |
| High TEOS | High | Microporous | Brittle | Low |
| 0.4 - 0.6 | Large | Mesoporous | Some flexibility | Moderate |
| High MTES | Low | Macroporous | Very flexible | High |
This table summarizes the general trends observed in the properties of aerogels synthesized with varying ratios of Tetraethoxysilane (TEOS) and this compound (MTES). researchgate.net
The structural integration of MTES and TEOS units within the hybrid network can be investigated using techniques like 29Si NMR. In co-hydrolyzed systems, in addition to the T-sites from MTES, Q-sites from TEOS are also observed. The presence of co-condensed species, where MTES and TEOS units are linked via siloxane bridges, confirms the formation of a truly hybrid network. ucsb.edu The degree of cross-condensation between TEOS and MTES can be influenced by the reaction conditions. researchgate.net
Advanced Spectroscopic Characterization of Methyltriethylsilane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a fundamental tool for the definitive structural elucidation of methyltriethylsilane, offering precise information about its atomic connectivity and molecular environment.
High-Resolution ¹H, ¹³C, and ²⁹Si NMR for Comprehensive Structural Elucidation
One-dimensional NMR spectroscopy provides direct insight into the chemical environment of the hydrogen, carbon, and silicon nuclei within the this compound molecule.
¹H NMR: The proton NMR spectrum is characterized by distinct signals for the methyl (Si-CH₃) and ethyl (Si-CH₂-CH₃) groups. The protons of the methyl group attached to the silicon atom typically appear as a singlet, while the ethyl groups exhibit a characteristic quartet for the methylene (B1212753) (Si-CH₂) protons and a triplet for the terminal methyl (CH₃) protons, arising from spin-spin coupling.
¹³C NMR: The carbon-13 NMR spectrum complements the proton data by showing separate resonances for the methyl carbon and the two distinct carbons of the ethyl groups (Si-CH₂ and -CH₃). The chemical shifts are indicative of the electron density around each carbon nucleus. researchgate.net
²⁹Si NMR: As the central atom, the silicon-29 (B1244352) nucleus gives a characteristic signal in the ²⁹Si NMR spectrum. unige.ch Its chemical shift provides crucial information about the electronic environment and coordination state of the silicon atom. The majority of ²⁹Si NMR shifts are found in a range between +50 and -200 ppm. pascal-man.com
The following table summarizes the anticipated chemical shifts for this compound.
Table 1: Predicted ¹H, ¹³C, and ²⁹Si NMR Chemical Shifts (δ) for this compound
| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Si-CH ₃ | ~0.0 | Singlet |
| Si-CH ₂-CH₃ | ~0.5 | Quartet | |
| Si-CH₂-CH ₃ | ~0.9 | Triplet | |
| ¹³C | Si-C H₃ | ~ -2.0 | |
| Si-C H₂-CH₃ | ~ 8.0 | ||
| Si-CH₂-C H₃ | ~ 7.5 | ||
| ²⁹Si | (C H₃)(C H₂CH₃)₃Si | ~ +5 to +10 |
Two-Dimensional NMR Techniques: COSY, HMQC, HMBC, and NOESY Applications
Two-dimensional (2D) NMR experiments provide further structural confirmation by revealing correlations between different nuclei. slideshare.net
COSY (Correlation Spectroscopy): This homonuclear technique identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the methylene (Si-CH₂) and methyl (CH₃) protons of the ethyl group, confirming their connectivity within the same alkyl chain. researchgate.net
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹H-¹³C one-bond correlations). sdsu.edu An HSQC spectrum of this compound would show correlations between the Si-CH₃ protons and the Si-CH₃ carbon, the Si-CH₂ protons and the Si-CH₂ carbon, and the terminal CH₃ protons and the terminal CH₃ carbon. youtube.com
From the Si-CH₃ protons to the Si-CH₃ carbon and the central ²⁹Si nucleus.
From the Si-CH₂ protons to both carbons of the ethyl group (Si-CH₂ and -CH₃) and the ²⁹Si nucleus.
From the terminal CH₃ protons to the Si-CH₂ carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies nuclei that are close in space, irrespective of their bonding. researchgate.net In this compound, NOESY correlations would be expected between the protons of the central methyl group and the protons of the surrounding three ethyl groups, confirming their spatial proximity around the silicon atom.
Solid-State NMR Investigations of this compound in Formulated Materials
Solid-state NMR (ssNMR) is a powerful, non-destructive technique for studying the structure and dynamics of materials at a molecular level where single-crystal diffraction methods are not feasible. nih.gov When this compound is incorporated into formulated materials, such as polymers or coatings on inorganic fillers, ssNMR can provide unique insights. unige.ch
Using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), ssNMR can characterize the state of the silane (B1218182) within the matrix. nih.gov For instance, ²⁹Si ssNMR is particularly useful for monitoring the chemical state of the silicon atom. researchgate.net If this compound is used to modify a silica (B1680970) surface, changes in the ²⁹Si chemical shift can indicate the formation of Si-O-Si bonds between the silane and the surface silanol (B1196071) groups. uni-muenchen.de Similarly, ¹³C ssNMR can track changes in the organic part of the molecule, revealing information about its mobility and interaction with a polymer matrix. taylorfrancis.com These studies are crucial for understanding how the silane influences the macroscopic properties of the final formulated material. taylorfrancis.com
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the vibrational modes of a molecule. ksu.edu.sa These methods are highly sensitive to the types of chemical bonds present and their local environment, making them excellent for characterizing this compound.
Elucidation of Characteristic Si-C and C-H Vibrational Modes
Infrared (IR) spectroscopy relies on the absorption of light when a molecular vibration causes a change in the dipole moment, while Raman spectroscopy involves the inelastic scattering of light due to a change in the molecule's polarizability. ksu.edu.saillinois.edu For a molecule like this compound, which lacks a center of inversion, many vibrational modes are active in both IR and Raman spectroscopy. horiba.com
Key vibrational modes for this compound include:
C-H Stretching: The aliphatic C-H stretching vibrations from the methyl and ethyl groups are typically observed in the high-frequency region of the spectrum, generally between 2850 and 3000 cm⁻¹.
C-H Bending: The bending (scissoring, rocking, wagging, and twisting) modes of the CH₂ and CH₃ groups appear in the fingerprint region, approximately from 1350 to 1470 cm⁻¹.
Si-C Stretching: The stretching vibrations of the silicon-carbon bonds are a key characteristic of organosilanes. These modes are typically found in the 600-800 cm⁻¹ region. The Si-C stretch is often strong in the Raman spectrum. mdpi.com
The following table presents the expected vibrational frequencies for this compound.
Table 2: Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Technique(s) |
|---|---|---|
| C-H Stretch (aliphatic) | 2850 - 3000 | IR, Raman |
| C-H Bend | 1350 - 1470 | IR, Raman |
| Si-CH₂ Rock | ~750 | IR, Raman |
| Si-C Stretch | 600 - 800 | IR, Raman |
Spectroscopic Analysis of this compound in Polymer Composites
When this compound is incorporated into a polymer composite, for example as a coupling agent or a hydrophobic additive, vibrational spectroscopy can be used to analyze its presence and interaction with the host matrix. researchgate.net Silanes are often used to improve the interfacial adhesion between inorganic fillers (like glass fibers or silica) and a polymer matrix. kompozit.org.tr
FTIR and Raman spectroscopy can be employed to:
Confirm Incorporation: The presence of characteristic Si-C peaks in the composite's spectrum confirms the successful incorporation of the silane. mdpi.com
Study Interfacial Bonding: If the silane reacts with the filler surface or the polymer, shifts in vibrational frequencies can be observed. For example, changes in the Si-O stretching region (if hydrolysis occurs) or shifts in the bands associated with the polymer's functional groups can indicate chemical bonding or strong intermolecular interactions at the interface. nih.gov
Monitor Degradation: The techniques can also be used to study the durability of the composite. Under environmental aging, the degradation of the silane or the polymer can be tracked by observing changes in the intensity or position of their respective vibrational bands.
For instance, Attenuated Total Reflectance (ATR)-FTIR is a surface-sensitive technique ideal for analyzing the surface of a composite material, where the silane is likely to be concentrated. youtube.com
Mass Spectrometry Techniques
Mass spectrometry serves as a cornerstone for the molecular analysis of this compound, offering precise mass measurements and detailed structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for the unambiguous identification of chemical compounds by providing highly accurate mass measurements. measurlabs.comyoutube.com Unlike low-resolution mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest whole number, HRMS can achieve mass accuracy down to several decimal places. alevelchemistry.co.ukbioanalysis-zone.com This precision is essential for distinguishing between molecules that have the same nominal mass but different elemental compositions. alevelchemistry.co.uk
The power of HRMS lies in its ability to determine the exact molecular formula of a compound. researchgate.net For this compound (C₇H₁₈Si), the theoretical exact mass can be calculated with high precision. By comparing this theoretical value with the experimentally measured mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, the molecular formula can be confirmed with a high degree of confidence. youtube.comresearchgate.net This capability is invaluable in distinguishing this compound from other potential isobaric compounds.
Table 1: Theoretical vs. Experimental Mass of this compound This table is illustrative and demonstrates the principle of HRMS for molecular formula confirmation. Actual experimental values may vary slightly based on instrumentation and conditions.
| Compound | Molecular Formula | Theoretical Exact Mass (Da) | Experimentally Observed Mass (Da) | Mass Error (ppm) |
|---|
Comprehensive Fragmentation Pathway Analysis of this compound
Electron impact (EI) ionization in mass spectrometry not only generates a molecular ion but also induces fragmentation of the molecule. youtube.com The analysis of these fragmentation patterns provides a roadmap to the compound's structure. youtube.comnih.gov For alkylsilanes like this compound, fragmentation typically involves the cleavage of bonds adjacent to the silicon atom.
The mass spectrum of this compound would be expected to show characteristic losses of alkyl groups. Alpha-cleavage, the breaking of a bond adjacent to the silicon atom, is a common pathway for amines and can be inferred to be significant for organosilanes as well. libretexts.org This process leads to the formation of stable silicon-containing cations.
Key fragmentation pathways for this compound likely include:
Loss of a methyl group (-CH₃): This would result in a fragment ion with an m/z corresponding to [M-15]⁺.
Loss of an ethyl group (-C₂H₅): This is often a dominant fragmentation pathway for triethylsilyl compounds, leading to a stable [M-29]⁺ ion.
Rearrangement reactions: Hydrogen rearrangements can also occur, leading to the elimination of neutral molecules like ethene. youtube.com
Table 2: Predicted Fragmentation of this compound This table presents predicted major fragment ions for this compound based on general fragmentation rules for alkylsilanes.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 130 | 115 | CH₃ | [Si(C₂H₅)₃]⁺ |
| 130 | 101 | C₂H₅ | [CH₃Si(C₂H₅)₂]⁺ |
| 101 | 73 | C₂H₄ | [CH₃Si(H)(C₂H₅)]⁺ |
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a highly sensitive technique for the detection and characterization of paramagnetic species, including radical intermediates that may form during chemical reactions. nih.govchimia.ch
Detection and Characterization of Radical Intermediates in this compound Reactions
In the context of this compound chemistry, reactions involving single-electron transfer (SET) processes can generate radical cations. nih.gov EPR spectroscopy is uniquely suited to study these transient species. For instance, radical cations of various alkylsilanes have been successfully generated and analyzed in matrices at low temperatures. rsc.org
The EPR spectrum of a this compound radical cation would provide valuable information about the distribution of the unpaired electron within the molecule. The hyperfine coupling constants, which arise from the interaction of the unpaired electron with magnetic nuclei (such as ¹H and ¹³C), reveal the extent of electron delocalization. In related alkylsilane radical cations, it has been observed that the unpaired electron is primarily localized in the Cα-Si bond. rsc.org The magnitude of the β-proton couplings can also provide insight into the conformation of the radical cation.
Operando EPR techniques further allow for the real-time monitoring of radical intermediates as they are formed and consumed during a reaction, providing kinetic and mechanistic data. nih.govresearchgate.net
X-ray Crystallography and Diffraction Analysis of this compound Derivatives
While this compound itself is a liquid at room temperature, its derivatives can often be synthesized as crystalline solids, making them amenable to X-ray crystallography.
Determination of Molecular and Supramolecular Structures
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.commdpi.com For a crystalline derivative of this compound, this technique can provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of its molecular geometry. mdpi.com
The resulting crystal structure reveals not only the intramolecular features but also the intermolecular interactions that govern the packing of molecules in the crystal lattice, known as the supramolecular structure. mdpi.com These interactions can include van der Waals forces and, if appropriate functional groups are present in the derivative, hydrogen bonds. Analysis of the crystal packing can provide insights into the physical properties of the material.
Table 3: Illustrative Crystallographic Data for a Hypothetical this compound Derivative This table provides an example of the type of data obtained from an X-ray crystallographic analysis.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 9.876 |
| β (°) | 95.67 |
| Volume (ų) | 1534.5 |
| Z | 4 |
X-ray powder diffraction (XRPD) can also be employed to analyze polycrystalline samples of this compound derivatives, providing information about the crystalline phases present. researchgate.net
Computational Chemistry and Theoretical Studies on Methyltriethylsilane
Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the intrinsic properties of methyltriethylsilane. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The electronic structure of a molecule dictates its reactivity and physical properties. Quantum chemical calculations are used to determine key electronic descriptors for this compound, such as the gas-phase dipole moment (μ) and polarizability (α). These properties are crucial for developing accurate models of intermolecular interactions.
A central aspect of electronic structure analysis is the examination of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. While specific FMO energy values for this compound are not detailed in the surveyed literature, the general methodology to obtain them involves geometry optimization followed by a single-point energy calculation using a selected DFT functional and basis set.
Table 1: Key Electronic Properties Investigated via Quantum Chemistry
| Property | Description | Relevance |
| Dipole Moment (μ) | A measure of the separation of positive and negative charges in a molecule. | Influences intermolecular electrostatic interactions and solubility. |
| Polarizability (α) | The ability of the electron cloud to be distorted by an external electric field. | Contributes to dispersion forces and is essential for modeling condensed-phase behavior. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity for electron donation. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity for electron acceptance. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and electronic excitation energy of the molecule. |
Elucidation of Reaction Mechanisms and Transition State Structures
Computational methods are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. For organosilanes, a common and important reaction is hydrolysis. Studies on related alkoxysilanes confirm that hydrolysis can proceed through mechanisms like the SN2 (bimolecular nucleophilic substitution) pathway, a process that is strongly influenced by factors like pH and the solvent environment. dtic.mil
The theoretical elucidation of such a mechanism for this compound would involve:
Identifying Reactants, Intermediates, and Products: Defining the starting materials (e.g., this compound and water) and the final products (e.g., methyltriethylsilanol).
Locating Transition States (TS): Using computational algorithms to find the saddle point on the potential energy surface that connects reactants to products. The geometry of the TS provides a snapshot of the bond-breaking and bond-forming processes.
Calculating Activation Energies: Determining the energy barrier (the difference in energy between the transition state and the reactants), which is a key factor controlling the reaction rate. dtic.mil
While specific studies detailing the transition state structures for this compound's reactions were not found in the provided search results, this computational approach is a standard and powerful tool for such investigations.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are widely used to predict spectroscopic parameters, which can be invaluable for interpreting experimental spectra.
NMR Chemical Shifts: Theoretical calculations can predict the 1H, 13C, and 29Si NMR chemical shifts of this compound. The standard approach involves calculating the magnetic shielding tensors for the optimized molecular geometry. These calculated shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.
Vibrational Frequencies: The vibrational frequencies corresponding to an infrared (IR) spectrum can be computed from the second derivatives of the energy with respect to atomic displacements. These calculations yield a set of normal modes and their corresponding frequencies. The results can help in the assignment of experimental IR and Raman bands to specific molecular motions, such as C-H stretches, Si-C stretches, and various bending and rocking modes.
Molecular Dynamics (MD) and Monte Carlo (MC) Simulations
While quantum chemistry focuses on single molecules, Molecular Dynamics and Monte Carlo simulations are used to study the collective behavior of thousands of molecules, providing a bridge between the molecular and macroscopic worlds.
Simulation of Liquid-Phase Behavior and Intermolecular Interactions
MD simulations have been employed to study the liquid-phase properties of this compound. In these simulations, the trajectories of a large ensemble of molecules are calculated over time by integrating Newton's equations of motion. This allows for the prediction of bulk thermodynamic properties.
For instance, simulations performed using a specifically developed force field for organosilicates have been used to predict the density and enthalpy of vaporization of liquid this compound. The underlying intermolecular interactions in these simulations are typically described by a combination of Lennard-Jones potentials, which model repulsion and dispersion forces, and Coulomb potentials, which account for electrostatic interactions between atomic point charges. The accuracy of these simulations is highly dependent on the quality of the force field used.
Table 2: Simulated and Experimental Properties of this compound
| Property | Description | Importance |
| Density (ρ) | Mass per unit volume of the liquid. | A fundamental physical property used to validate the accuracy of the simulation model. |
| Enthalpy of Vaporization (ΔHvap) | The energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. | Provides insight into the strength of intermolecular forces in the liquid phase. |
| Self-Diffusion Coefficient (D) | A measure of the translational mobility of molecules within the liquid. | Characterizes the dynamic behavior of the liquid. |
Development and Validation of Force-Fields for this compound and Related Organosilicon Systems
The accuracy of MD and MC simulations hinges on the force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. A new, robust force field, termed PolCA, has been developed for organosilicon molecules, including this compound.
The development and validation of this force field involved a multi-step process:
Functional Form Selection: The force field uses standard functional forms for bond stretching, angle bending, and dihedral torsions. Non-bonded interactions are modeled with a 12-6 Lennard-Jones potential and a Coulomb term for electrostatics.
Parameterization: Parameters for the potential functions were determined by fitting to a combination of quantum chemical calculations and experimental data. For example, atomic point charges were derived from DFT calculations performed on selected molecules in a simulated solvent environment to account for electronic polarization. Dihedral torsion parameters were fitted to the potential energy profiles calculated using DFT.
Validation: The force field was validated by performing MD simulations and comparing the calculated bulk properties (like density and enthalpy of vaporization) with carefully collected and curated experimental data for a range of organosilicates, including this compound. The model showed good performance for these properties. This rigorous process ensures the transferability and reliability of the force field for simulating other related organosilicon systems.
Investigation of Solvation Effects on Reactivity and Conformation
The study of solvent effects on the reactivity and conformational preferences of organosilicon compounds is crucial for understanding and optimizing their chemical transformations and material properties. For this compound, a seemingly simple molecule, the surrounding solvent environment can play a significant role in dictating its behavior in solution. Computational chemistry and theoretical studies provide a molecular-level lens to investigate these intricate interactions.
While specific, in-depth computational studies focusing exclusively on the solvation of this compound are not extensively documented in publicly available literature, the principles of organosilicon chemistry allow for a theoretical discussion of the expected effects. The reactivity of this compound, particularly the reactivity of the silicon-hydride (Si-H) bond, is expected to be influenced by the polarity and coordinating ability of the solvent. For instance, in reactions involving the cleavage of the Si-H bond, polar solvents could stabilize charged intermediates or transition states, thereby accelerating the reaction rate compared to nonpolar solvents.
In the context of hydrolysis, a fundamental reaction for many silanes, the behavior of analogous alkoxysilanes can provide valuable insights. For example, studies on the hydrolysis of methyltriethoxysilane have shown a marked dependence on the solvent medium. It is reasonable to theorize that the hydrolysis of this compound would exhibit similar trends. Aprotic polar solvents might influence the reaction rate differently than protic solvents, which can participate directly in the reaction mechanism through hydrogen bonding and proton transfer. One study noted that the hydrolysis of this compound is comparable to that of tetramethyl orthosilicate, suggesting that the principles governing the solvent's role in the hydrolysis of simple alkoxysilanes can be extended to this compound. researchgate.net
From a conformational standpoint, this compound is a flexible molecule due to the rotation around the silicon-carbon and carbon-carbon bonds of the ethyl groups. The equilibrium between different staggered and eclipsed conformations of the ethyl groups would be influenced by the solvent. In a vacuum or a non-polar solvent, intramolecular van der Waals interactions would be the primary determinant of the preferred conformation. However, in a polar solvent, conformations with a higher dipole moment might be stabilized to a greater extent, potentially shifting the conformational equilibrium.
To illustrate the potential impact of solvents on the properties of this compound, a hypothetical data table based on general principles of solvation chemistry is presented below. It is important to note that these are expected trends and not experimentally verified data for this specific compound.
Table 1: Hypothetical Solvent Effects on the Properties of this compound
| Solvent | Dielectric Constant (ε) | Expected Effect on Si-H Bond Reactivity (e.g., towards a polar reagent) | Expected Predominant Conformer Characteristic |
| Hexane | 1.88 | Low | Governed by intramolecular steric hindrance |
| Dichloromethane | 8.93 | Moderate | Slight stabilization of more polar conformers |
| Acetone | 20.7 | High | Significant stabilization of more polar conformers |
| Water | 80.1 | Very High (with potential for hydrolysis) | Strong stabilization of polar conformers; potential for hydrogen bonding with reaction intermediates |
Further computational studies, such as molecular dynamics simulations or quantum mechanical calculations incorporating implicit or explicit solvent models, would be necessary to provide quantitative data on the solvation of this compound. Such studies could elucidate the structure of the solvation shell around the molecule, the solvent's influence on the vibrational frequencies of the Si-H bond, and the free energy profiles of its reactions in different media.
Applications of Methyltriethylsilane in Advanced Materials Science and Engineering
Polymer and Silicone Chemistry
In the realm of polymer science, methyltriethylsilane and its derivatives play crucial roles as building blocks and modifying agents, contributing to the synthesis of high-performance organosilicon polymers and the enhancement of traditional polymer systems.
Production of Organosilicon Polymers and Silicones Utilizing this compound as a Monomer or Comonomer
While organosilicon polymers are most commonly synthesized from the hydrolysis and condensation of organochlorosilanes or organoalkoxysilanes, this compound can serve as a key starting material for creating specialized monomers. mdpi.comwiley-vch.dewikipedia.org The direct polymerization of this compound is not the primary route due to the relative stability of its ethyl-silicon bonds. Instead, it is often functionalized to produce more reactive species, such as alkoxysilanes, which then participate in polymerization.
The synthesis of organosilicon polymers, or silicones, typically involves the co-hydrolysis of various silane (B1218182) precursors. google.com For instance, methyltriethoxysilane, a closely related compound, is frequently used in copolymerization reactions to introduce trifunctional 'T' units, leading to the formation of branched or cross-linked polymer networks. nih.gov In a typical process, a mixture of silane monomers, such as octamethylcyclotetrasiloxane (B44751) (a source of difunctional 'D' units) and a trialkoxysilane like methyltriethoxysilane, is subjected to hydrolysis and condensation. nih.gov This reaction can be catalyzed by acids or bases, such as tetramethylammonium (B1211777) hydroxide. nih.gov The trialkoxysilane acts as a branching or cross-linking site, and its concentration can be tailored to control the final properties of the silicone polymer, from viscous fluids to elastomeric gels.
The general steps for producing these copolymers are:
Hydrolysis: The alkoxy groups (e.g., ethoxy) on the silane monomer react with water to form reactive silanol (B1196071) (Si-OH) groups.
Condensation: These silanol groups then react with each other or with other alkoxy groups to form siloxane (Si-O-Si) bonds, which constitute the backbone of the polymer. uni-wuppertal.de
By carefully selecting the ratio of bifunctional monomers (forming linear chains) to trifunctional monomers like those derived from this compound (forming network points), polymers with a wide range of molecular weights and architectures can be achieved. google.comoclc.org
Role in Cross-linking Systems for Elastomers and Resins
Methyltriethoxysilane is an effective cross-linking agent, particularly in condensation-cure silicone systems, such as room-temperature vulcanizing (RTV) silicone rubbers. cymitquimica.commade-in-china.comcfmats.com In these systems, the cross-linking process is essential for converting liquid or semi-solid oligomers into solid, elastic materials.
The mechanism involves the following:
The system typically consists of silanol-terminated polydimethylsiloxane (B3030410) (PDMS) chains and a cross-linker like methyltriethoxysilane.
In the presence of moisture and a catalyst (often a tin compound like dibutyltin (B87310) dilaurate), the ethoxy groups on the methyltriethoxysilane hydrolyze to form silanol groups. uni-wuppertal.de
These newly formed silanol groups on the cross-linker then condense with the terminal silanol groups of the PDMS chains. uni-wuppertal.de
This reaction releases ethanol (B145695) as a byproduct and forms a stable, three-dimensional siloxane network, which is characteristic of a cured elastomer.
The functionality of the cross-linker (the number of reactive sites per molecule) is critical. Since methyltriethoxysilane has three reactive ethoxy groups, it can connect multiple polymer chains, leading to a robust and durable cross-linked structure. made-in-china.com This process is fundamental to the formulation of many sealants, adhesives, and coatings where a transition from a liquid state to a solid, rubbery state at ambient conditions is required. hengdasilane.com
Enhancement of Polymer Composite Properties: Thermal and Mechanical Aspects
Mechanical Enhancement: The primary role of a silane coupling agent is to improve stress transfer from the weaker polymer matrix to the stronger reinforcing filler. ohi-s.com When fillers are treated with this compound, the silane's ethoxy groups react with hydroxyl groups on the filler's surface, forming strong covalent bonds. The methyl and ethyl groups on the silane then intermingle with the polymer matrix, improving compatibility and adhesion through van der Waals forces. nih.gov This enhanced interfacial bonding leads to:
Increased Tensile Strength and Modulus: Better stress distribution allows the composite to withstand higher loads before failure. ohi-s.commdpi.comresearchgate.net
Improved Impact Resistance: A strong interface prevents crack propagation along the filler-matrix boundary.
| Property | Composite without Silane | Composite with Silane Treatment | Reason for Improvement |
|---|---|---|---|
| Tensile Strength | Low | High | Improved stress transfer from matrix to filler. ohi-s.com |
| Tensile Modulus | Low | High | Enhanced stiffness due to better interfacial bonding. semanticscholar.org |
| Water Resistance | Low | High | Hydrophobic layer at the interface prevents water ingress. ncsu.edu |
| Thermal Stability | Moderate | High | Stronger filler-matrix bond and formation of protective char residue. ncsu.edu |
Surface Modification and Coating Technologies
This compound is extensively used to alter the surface properties of various substrates. Its ability to form thin, durable films makes it ideal for creating functional coatings that can repel liquids and improve adhesion in complex material systems.
Fabrication of Hydrophobic and Oleophobic Surfaces
The creation of water-repellent (hydrophobic) and oil-repellent (oleophobic) surfaces is critical for a wide range of applications, from self-cleaning windows to anti-fouling coatings. Alkylsilanes like this compound are effective for inducing hydrophobicity. cymitquimica.com The process involves applying the silane to a surface that has hydroxyl (-OH) groups, such as glass, ceramics, or oxidized metals.
The mechanism is as follows:
Hydrolysis: The ethoxy groups of this compound react with trace amounts of water to form silanol groups (Si-OH).
Condensation: These silanol groups then form covalent Si-O-Si bonds with the hydroxyl groups on the substrate surface and with each other, creating a cross-linked polysiloxane layer.
Surface Energy Reduction: The non-polar methyl and ethyl groups are oriented away from the surface, creating a low-energy film that repels polar liquids like water. cymitquimica.com
To achieve superhydrophobicity (water contact angles >150°) and oleophobicity, surface roughness at the micro- or nanoscale is also required. nih.gov This is often accomplished by first creating a rough surface using nanoparticles (e.g., silica) and then modifying that surface with a low-surface-energy silane. researchgate.net While fluorinated silanes are typically required for high levels of oleophobicity, methylated silanes contribute significantly to creating the necessary low-energy surface. nih.govgelest.com
| Surface Type | Coating | Typical Water Contact Angle | Key Feature |
|---|---|---|---|
| Untreated Glass | None | < 30° (Hydrophilic) | High surface energy due to hydroxyl groups. |
| Glass | This compound | ~90-110° (Hydrophobic) | Low surface energy from methyl/ethyl groups. cymitquimica.com |
| Nanostructured Surface | This compound | >150° (Superhydrophobic) | Combination of low surface energy and surface roughness. researchgate.net |
Enhancement of Interfacial Adhesion and Compatibility in Composite Materials
As detailed in section 6.1.3, the primary function of this compound as a coupling agent is to enhance adhesion and compatibility at the interface between inorganic and organic materials. nih.govshinetsusilicone-global.com This role is a cornerstone of modern composite material design. researchgate.net A strong and stable interface is crucial for the durability and performance of composites, as it dictates how well the matrix and reinforcement work together. nih.govnih.govresearchgate.net
The dual reactivity of the silane molecule is key:
Inorganic Reactivity: The triethoxy portion of the molecule hydrolyzes to form silanols that bond with the inorganic substrate (e.g., glass fiber, mineral filler). researchgate.net
Organic Compatibility: The non-polar methyl and ethyl groups provide a hydrophobic, organophilic interface that is compatible with the polymer matrix (e.g., polypropylene, epoxy). shinetsusilicone-global.com
This "molecular bridge" effectively joins the two dissimilar phases, reducing interfacial tension and preventing delamination under mechanical or environmental stress. ohi-s.comnih.gov The treatment of fillers with silanes like this compound is a standard industrial practice for producing high-performance composites used in automotive, aerospace, and construction industries. semanticscholar.orgtaylorfrancis.com
Chemical Vapor Deposition (CVD) Precursors6.4.1. Application of this compound in Thin Film GrowthSearches for CVD precursors for materials like silicon carbide or silicon nitride films show the use of compounds such as methyltrichlorosilane (B1216827) (MTS) or other volatile silicon-containing molecules. This compound was not identified as a precursor in the context of thin film deposition via CVD.
Material Properties and Microstructure of Deposited Films
The primary application of this compound in deposited films is as a component in sol-gel processes to create protective inorganic coatings. These coatings are designed to provide passivation, which is the creation of a non-reactive surface layer to protect the underlying material from corrosion and environmental degradation.
In the formation of these films, this compound is often used in conjunction with other silicon compounds, such as tetraethoxysilane (TEOS) and functionalized silanes like epoxypropyltriethoxysilane. The process typically involves a hydrolysis and condensation reaction in the presence of a catalyst, such as hydrochloric acid, to form an inorganic resin material. google.com This sol-gel reaction, carried out under acidic conditions (pH 0.05 to 4), is thought to favor the formation of linear inorganic resin structures, which contributes to the hardness and adhesion of the final coating. google.com
The resulting inorganic passivation coating material can be applied to a substrate and cured to form a hard, protective film. A key characteristic of these films is their high inorganic content, which can be greater than 50%. google.com This high inorganic content is a significant factor in the coating's protective properties, including its resistance to heat and weathering.
Research findings have demonstrated the performance of films containing this compound. For instance, an inorganic passivation coating formulated with this compound, tetraethoxysilane, and epoxypropyltriethoxysilane achieved a hardness of 4H. google.com Furthermore, the salt spray resistance of such a film was reported to be as high as 412 hours, indicating effective corrosion protection. google.com
| Property | Value | Source |
| Inorganic Content | > 50% | google.com |
| Hardness | 4H | google.com |
| Salt Spray Resistance | Up to 412 hours | google.com |
Development of Advanced Lubricants and Release Coatings
Role of this compound in Silicon-Based Lubricant Formulations
Silicon-based lubricants, in general, are known for their wide operating temperature range. However, they often require additives to enhance their load-bearing capabilities. While specific formulations detailing the use of this compound as a primary component are not widely published, its nature as an organosilicon compound suggests it could be used to modify the properties of lubricant formulations. The hydrolysis of alkoxysilanes is a key reaction in creating silicone materials, and the hydrolysis of this compound has been studied in comparison to other silanes like tetramethyl orthosilicate. researchgate.net This fundamental reactivity could be harnessed to build or modify silicone polymer backbones in lubricant applications.
Mechanisms of Release Coating Performance
Release coatings function by creating a low-energy surface that prevents adhesion. Silicones are a cornerstone of release coating technology. The performance of these coatings is often tied to the cross-linking of silicone polymers to form a solid, non-stick surface. While direct evidence of this compound's use as a primary film-former in release coatings is limited, it could theoretically act as a chain-terminating or modifying agent in silicone polymer synthesis, thereby influencing the final properties of the release coating. Its inclusion in a formulation could alter the cross-link density and surface energy of the resulting coating.
Environmental and Sustainable Chemistry Perspectives of Organosilicon Compounds
Academic Investigations into Environmental Fate and Degradation Pathways
Understanding the environmental journey of a chemical compound from its release to its eventual transformation is crucial for assessing its long-term impact. For organosilicon compounds, this involves studying both biological and non-biological degradation processes.
Direct research on the biodegradation and abiotic transformation of methyltriethylsilane is not extensively available in peer-reviewed literature. However, the environmental fate of other organosilicon compounds, particularly those with similar structures, can provide insights into the likely pathways for this compound.
Organosilicon compounds are generally considered to have low bioavailability and are not readily biodegradable. The primary abiotic transformation process for many organosilanes, especially those with hydrolyzable groups, is hydrolysis. For instance, alkoxysilanes undergo hydrolysis to form silanols (Si-OH), which can then condense to form siloxanes (Si-O-Si). scispace.comresearchgate.net While this compound itself does not have alkoxy groups, its potential degradation in the environment would likely involve the cleavage of the silicon-carbon bonds.
In the atmosphere, volatile organosilicon compounds are primarily degraded through reactions with hydroxyl (OH) radicals. nih.govbohrium.comnoaa.govresearchgate.net The rate of this degradation is a key factor in determining their atmospheric lifetime and potential for long-range transport. For cyclic volatile methyl siloxanes (cVMS), this oxidation process is a significant degradation pathway. nih.govbohrium.comnoaa.govresearchgate.net It can be inferred that volatile short-chain alkylsilanes like this compound would also be susceptible to atmospheric oxidation.
The table below presents hypothetical degradation pathways for this compound based on general principles of organosilicon chemistry.
| Degradation Pathway | Description | Potential Products | Influencing Factors |
| Atmospheric Oxidation | Reaction with hydroxyl radicals (•OH) in the troposphere. | Triethylsilanol, formaldehyde, water, and other oxidized species. | Sunlight intensity, concentration of OH radicals, atmospheric temperature. |
| Hydrolysis (in soil/water) | Slow cleavage of Si-C bonds by water, potentially catalyzed by acidic or basic conditions. | Triethylsilanol, methane. | pH, temperature, microbial activity (indirectly). |
| Biodegradation | Likely to be a very slow process, as the Si-C bond is generally resistant to microbial attack. | Not well-documented for this specific compound. | Presence of adapted microorganisms. |
Green Chemistry Principles in this compound Synthesis and Application
The application of green chemistry principles aims to reduce the environmental impact of chemical processes. This includes developing more sustainable synthetic methods and minimizing waste.
Traditional synthesis of organosilanes can involve hazardous reagents and energy-intensive conditions. Green chemistry seeks to develop alternatives that are safer, more efficient, and use renewable resources. researchgate.net
One of the most prominent green methods for creating Si-C bonds is hydrosilylation , which involves the addition of a Si-H bond across a double or triple bond, typically catalyzed by a transition metal complex. rsc.orgmdpi.commdpi.com This method is highly atom-economical, often with no by-products. The development of catalysts based on earth-abundant and less toxic metals is a key area of research. mdpi.com For the synthesis of this compound, a potential green route would be the hydrosilylation of ethene with methyldiethylsilane, or the reaction of a suitable Grignard reagent with a chlorosilane under optimized, energy-efficient conditions.
Another approach is the direct synthesis from silicon metal and alkyl halides. While this is a common industrial process, green chemistry efforts focus on improving catalyst efficiency, reducing reaction temperatures, and utilizing co-products. nih.gov
Recent research has also explored mechanochemical methods, which use mechanical force to induce chemical reactions, often in the absence of a solvent. acs.org This solvent-free approach significantly reduces waste and can lead to the rapid synthesis of materials like hydrophobically modified nanoparticles using alkylsilanes. acs.org
The following table summarizes potential sustainable synthetic routes applicable to this compound.
| Synthetic Route | Description | Advantages | Challenges |
| Catalytic Hydrosilylation | Addition of a Si-H group to an alkene (e.g., ethene) catalyzed by a metal complex. rsc.orgmdpi.commdpi.com | High atom economy, mild reaction conditions, high selectivity. | Cost and toxicity of some metal catalysts. |
| Direct Process Optimization | Reaction of silicon with an ethyl halide and methyl halide in the presence of a copper catalyst. nih.gov | Uses elemental silicon as a starting material. | High temperatures, formation of by-products. |
| Mechanochemistry | Solvent-free reaction induced by ball milling. acs.org | Reduced solvent waste, rapid reaction times, energy efficiency. | Scalability for bulk chemical production. |
Effective by-product management and waste minimization are central to green chemistry. lp.edu.ua In organosilane synthesis, particularly through Grignard or direct processes, a mixture of products is often formed.
Strategies for waste minimization include:
Catalyst Recycling : Developing robust catalysts that can be easily separated from the reaction mixture and reused for multiple cycles.
By-product Valorization : Finding applications for the by-products of a reaction. For example, in the direct synthesis of methylchlorosilanes, the various silanes produced can be separated and used for different applications.
Solvent Reduction and Recycling : Using solvent-free reaction conditions where possible, or choosing greener solvents that can be easily recycled. sigmaaldrich.com The use of aqueous emulsions of alkoxysilanes, for example, replaces organic solvents with water. scispace.com
Process Intensification : Using techniques like continuous flow reactors to improve reaction efficiency, reduce reactor size, and minimize waste.
The table below outlines by-product management strategies relevant to the production of this compound.
| Strategy | Description | Example Application |
| Catalyst Recovery and Reuse | Implementing methods to separate the catalyst from the product for subsequent reactions. | Using heterogeneous or magnetically separable catalysts in hydrosilylation. |
| Fractional Distillation | Separating a mixture of silanes based on their boiling points. | Isolating this compound from a mixture of other alkylsilanes produced in a direct process. |
| By-product as Feedstock | Using a by-product from one process as a starting material for another. | Conversion of silicon tetrachloride (a common by-product) to higher-value silanes. |
| Waste Silicon Powder Valorization | Recovering and purifying silicon from industrial waste streams for reuse. researchgate.net | Utilizing waste silicon from the organosilane industry as a raw material. rsc.org |
Life Cycle Assessment of this compound-Based Materials
A Life Cycle Assessment (LCA) is a comprehensive method for evaluating the environmental impacts of a product throughout its entire life cycle, from raw material extraction to disposal or recycling. mdpi.comresearchgate.netmdpi.com There are no publicly available LCA studies specifically focused on this compound.
However, LCAs have been conducted on related materials, such as silica (B1680970) nanoparticles and other organosilicon products. mdpi.comrsc.org These studies highlight that the environmental impact is often dominated by the energy consumption during production and the choice of raw materials. For example, the synthesis of mesoporous silica materials on a large scale is significantly influenced by the use of solvents and the silicon precursor. rsc.org
An LCA for a material derived from this compound would need to consider the following stages:
Raw Material Acquisition : The environmental cost of producing the necessary precursors, such as silicon metal, ethene, and methylating agents.
Manufacturing : The energy and resources consumed during the synthesis of this compound and its subsequent incorporation into a material. This would also account for any waste generated and its treatment.
End-of-Life : The fate of the material after its useful life, including its potential for recycling, degradation, or persistence in the environment.
The following table provides a hypothetical framework for the key parameters in a Life Cycle Assessment of a this compound-based product.
| LCA Stage | Key Considerations | Potential for Impact Reduction |
| Cradle-to-Gate (Raw Materials & Manufacturing) | Energy source (fossil fuels vs. renewables), efficiency of the chemical synthesis, solvent use. | Utilizing renewable energy, adopting green synthesis routes with high atom economy, solvent recycling. mdpi.com |
| Use Phase | Durability and performance of the final material, potential for leaching. | Designing long-lasting materials to reduce the need for replacements. |
| End-of-Life | Recyclability of the material, environmental fate of non-recyclable waste. | Developing methods for depolymerization and recovery of silicon, designing for biodegradability where appropriate. |
Q & A
Q. What are the critical safety protocols and personal protective equipment (PPE) requirements for handling methyltriethylsilane in laboratory settings?
- Methodological Answer : Researchers must adhere to strict PPE guidelines, including chemical-resistant gloves (nitrile or neoprene), face shields, and safety glasses compliant with EN 166 (EU) or NIOSH (US) standards . Full-body protective suits are recommended for high-concentration handling. Gloves should be inspected for integrity before use and disposed of using techniques that avoid outer-surface contact . Storage must follow OSHA HCS2012 guidelines, with containers tightly sealed in cool, ventilated areas away from ignition sources .
Q. What key physical properties of this compound are essential for experimental design?
Q. What are the foundational synthesis routes for this compound, and how are they optimized for yield?
- Methodological Answer : Common methods include hydrosilylation of alkenes with triethylsilane or Grignard reagent reactions. Optimization involves adjusting catalyst loadings (e.g., Pt/C or Karstedt catalyst at 0.1–1.0 mol%) and reaction temperatures (60–80°C) to mitigate side reactions . Monitoring via GC-MS or NMR ensures intermediate stability.
Q. How should this compound be stored to ensure long-term stability and prevent degradation?
- Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at 0–6°C to prevent hydrolysis or oxidation . Compatibility testing with storage materials (e.g., glass or PTFE) is critical to avoid leaching. Regular inspections for container integrity are advised.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., boiling points, reactivity) for this compound?
- Methodological Answer : Cross-reference peer-reviewed databases (e.g., NIST Chemistry WebBook ) and validate via independent measurements (e.g., differential scanning calorimetry for thermal profiles). Triangulate data using multiple analytical techniques (FTIR, Raman) to confirm structural consistency .
Q. What computational tools are available for designing novel synthetic routes to this compound?
- Methodological Answer : Retrosynthesis platforms like Reaxys or Pistachio leverage AI to predict feasible pathways using reaction templates and precursor scoring . For example, one-step synthesis routes can be prioritized by setting "Template_relevance Reaxys" parameters to minimize byproducts.
Q. What advanced characterization techniques are required to analyze this compound’s role in polymer composites?
- Methodological Answer : Use thermogravimetric analysis (TGA) to assess thermal stability (decomposition onset >250°C) and impedance spectroscopy for electrical conductivity in composites . Synchrotron XRD can reveal structural interactions at the nanoscale.
Q. How can researchers efficiently compile and critique literature on this compound for grant proposals or reviews?
- Methodological Answer : Employ Google Scholar’s citation tools (APA/MLA formats ) and categorize sources into conceptual buckets (e.g., synthesis, toxicity, applications) . Prioritize peer-reviewed articles from journals like Food Research Journal or Hazardous Substance Database entries . Use Zotero or EndNote for metadata management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
